Bromine at C6 Can Modulate Antiproliferative Potency by Over 10-Fold in 8-Methoxycoumarin-3-carboxamides
In a head-to-head HepG‑2 cytotoxicity evaluation within an N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide series, the non‑brominated parent compound 3 (N-(3‑hydroxy)phenyl‑8‑methoxycoumarin‑3‑carboxamide) gave IC₅₀ = 3.81 µM, whereas introduction of bromine at C6 yielded compound 4 with IC₅₀ = 38.28 µM—a >10‑fold loss in potency [1]. The target compound 899997‑35‑4 features this same C6‑bromine/8‑methoxy chromene architecture but with a distinct 2‑methyl‑3‑nitrophenyl amide tail, positioning it as an SAR probe to test whether the potency penalty of C6‑bromine can be rescued or further modulated by the N‑aryl substituent. Direct head‑to‑head data for 899997‑35‑4 are not yet publicly available; the quantitative differentiation is therefore class‑level inference from the closest published chemotype.
| Evidence Dimension | Cytotoxicity (IC₅₀, µM) against HepG‑2 liver cancer cells |
|---|---|
| Target Compound Data | Not publicly reported; the compound carries the C6‑Br/8‑OCH₃ chromene core of compound 4 below |
| Comparator Or Baseline | Compound 3 (non‑brominated): IC₅₀ = 3.81 µM; Compound 4 (C6‑brominated): IC₅₀ = 38.28 µM |
| Quantified Difference | 10.0‑fold reduction in potency from C6‑Br introduction (38.28/3.81) |
| Conditions | HepG‑2 cells, MTT assay, 24 h exposure, comparison to staurosporine (IC₅₀ = 8.37 µM) |
Why This Matters
Demonstrates that C6‑Br is not a silent substituent; scientists procuring this compound for SAR studies can expect significant potency modulation relative to des‑bromo congeners, which directly informs library design and hit‑to‑lead decision‑making.
- [1] Radwan, A. A. et al. (2023). Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. Frontiers in Chemistry, 11, 1231030. View Source
